3-(5-Chloro-2-methoxyphenyl)phenol
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)phenol is an aromatic compound that features a phenol group substituted with a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The choice of reagents, catalysts, and reaction conditions can be tailored to suit industrial requirements, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone.
Reduction: The compound can be reduced to remove the chlorine atom or modify the methoxy group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated or demethylated products.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine and methoxy substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Another chlorinated phenol with similar chemical properties.
3-Hydroxyphenoxy-5-chlorobenzonitrile: A related compound with a similar structure.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)phenol is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICBOTGWPOHQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683566 |
Source
|
Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-40-8 |
Source
|
Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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